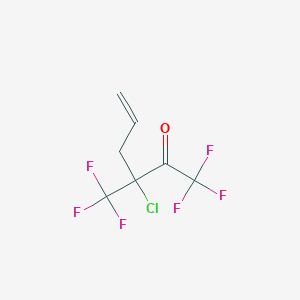
4-(Difluoromethoxy)benzotrichloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)benzotrichloride (DFMTC) is an organic compound belonging to the family of halogenated benzenes. It is a colorless liquid with a distinct chloroform-like odor, and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Due to its unique properties, DFMTC has been studied extensively in recent years, and has been found to have a variety of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)benzotrichloride, 95% has been used in a variety of scientific research applications, including the study of the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the properties of organic compounds, such as solubility, reactivity, and stability. Additionally, 4-(Difluoromethoxy)benzotrichloride, 95% has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)benzotrichloride, 95% is not fully understood. However, it is believed to act as a halogenating agent, meaning that it can replace existing halogen atoms in organic molecules with its own halogen atoms. This property can be used to modify the properties of organic compounds, such as solubility, reactivity, and stability. Additionally, 4-(Difluoromethoxy)benzotrichloride, 95% can be used to introduce new functional groups into organic molecules, allowing for the creation of novel compounds.
Biochemical and Physiological Effects
4-(Difluoromethoxy)benzotrichloride, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as glutathione S-transferase, cytochrome P450, and acetylcholinesterase. Additionally, 4-(Difluoromethoxy)benzotrichloride, 95% has been found to have cytotoxic effects on certain cell lines, and has been shown to be an effective insecticide.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Difluoromethoxy)benzotrichloride, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a colorless liquid with a distinct chloroform-like odor, making it easy to identify. However, 4-(Difluoromethoxy)benzotrichloride, 95% is highly toxic and should be handled with extreme caution.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Difluoromethoxy)benzotrichloride, 95%. One possibility is to further study its mechanism of action, in order to better understand how it modifies organic molecules. Additionally, further research could be conducted on its biochemical and physiological effects, in order to better understand its potential applications in medicine and agriculture. Finally, further research could be conducted on its use as an insecticide, in order to develop more effective and environmentally friendly methods of pest control.
Synthesemethoden
4-(Difluoromethoxy)benzotrichloride, 95% is synthesized through a multi-step process, starting with the reaction of 4-chloro-2-fluorobenzotrichloride with potassium hydroxide (KOH) in an aqueous solution. The resulting product is then reacted with difluoromethyl hypochlorite (DFMHO) in anhydrous methanol to form 4-(difluoromethoxy)benzotrichloride. The reaction is typically carried out at room temperature and is usually complete within a few hours.
Eigenschaften
IUPAC Name |
1-(difluoromethoxy)-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDJEKYLRFQOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)benzotrichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)












